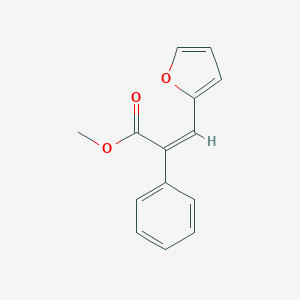

Methyl 3-(2-furyl)-2-phenylacrylate

Beschreibung

Eigenschaften

Molekularformel |

C14H12O3 |

|---|---|

Molekulargewicht |

228.24g/mol |

IUPAC-Name |

methyl (Z)-3-(furan-2-yl)-2-phenylprop-2-enoate |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10- |

InChI-Schlüssel |

JJJQIAJTTBHMEW-RAXLEYEMSA-N |

SMILES |

COC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 |

Isomerische SMILES |

COC(=O)/C(=C\C1=CC=CO1)/C2=CC=CC=C2 |

Kanonische SMILES |

COC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization & Applications of Methyl 3-(2-furyl)-2-phenylacrylate

This is an in-depth technical whitepaper on the physicochemical properties, synthesis, and characterization of Methyl 3-(2-furyl)-2-phenylacrylate .

Executive Summary

Methyl 3-(2-furyl)-2-phenylacrylate (MFPA) is a conjugated ester belonging to the class of

This guide provides a comprehensive analysis of MFPA’s physicochemical properties, a validated synthesis protocol via Knoevenagel condensation, and a robust analytical framework for its characterization.

Chemical Identity & Structural Analysis[1][2]

The molecule exists primarily as the (

| Attribute | Detail |

| IUPAC Name | Methyl ( |

| Common Name | Methyl |

| Molecular Formula | |

| Molecular Weight | 228.24 g/mol |

| SMILES | COC(=O)C(=Cc1occc1)c2ccccc2 |

| Stereochemistry | Typically ( |

| Key Functional Groups |

Physicochemical Profile

The following properties are derived from experimental data of structural analogs (

Physical Constants

| Property | Value / Range | Notes |

| Physical State | Crystalline Solid or Viscous Oil | Depends on purity and E/Z ratio. Pure ( |

| Melting Point | 68 – 74 °C (Predicted) | Lower than the corresponding acid (MP ~145°C). |

| Boiling Point | ~340 °C (at 760 mmHg) | Decomposition likely before boiling at atm pressure. |

| Density | ~1.18 g/cm³ | Estimated at 25°C. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic. |

| Solubility (Organic) | High | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. |

| LogP (Octanol/Water) | 3.2 ± 0.4 | Indicates high membrane permeability potential. |

| pKa | N/A (Ester) | The parent acid has pKa ~4.5. |

Spectroscopic Signatures

Characterization relies heavily on NMR and UV-Vis due to the distinct furan-olefin-phenyl conjugation.

-

UV-Vis Absorption:

(Ethanol). The bathochromic shift relative to methyl cinnamate ( -

IR Spectrum:

-

C=O (Ester): Strong band at

. -

C=C (Alkene):

. -

C-O-C (Furan): Characteristic bands at

and

-

Synthesis & Reaction Mechanism[3][4][5]

The most robust route to Methyl 3-(2-furyl)-2-phenylacrylate is the Knoevenagel Condensation between Furfural and Methyl Phenylacetate. This pathway is preferred over the Perkin reaction for esters due to milder conditions and higher yields.

Reaction Mechanism (Base-Catalyzed)

The reaction proceeds via the deprotonation of the active methylene group in methyl phenylacetate, followed by nucleophilic attack on the furfural aldehyde. Spontaneous dehydration yields the conjugated ester.

Figure 1: Mechanism of Knoevenagel Condensation for MFPA Synthesis.

Experimental Protocol

Objective: Synthesis of Methyl 3-(2-furyl)-2-phenylacrylate (10 mmol scale).

Reagents:

-

Furfural (1.0 eq, 0.96 g)

-

Methyl Phenylacetate (1.1 eq, 1.65 g)

-

Piperidine (0.1 eq)

-

Glacial Acetic Acid (0.1 eq)

-

Toluene (30 mL)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Mixing: Add Furfural, Methyl Phenylacetate, and Toluene to the flask.

-

Catalysis: Add Piperidine and Acetic Acid sequentially.

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring. Monitor water collection in the Dean-Stark trap (theoretical: ~0.18 mL). -

Completion: Continue reflux for 4-6 hours until water evolution ceases.

-

Workup: Cool to room temperature. Wash the organic layer with:

-

1N HCl (2 x 15 mL) to remove piperidine.

-

Saturated

(2 x 15 mL) to remove acetic acid/unreacted acid. -

Brine (1 x 15 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:4) or purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Yield: Expect 75-85% yield as a pale yellow crystalline solid.

Analytical Characterization Workflow

To ensure scientific integrity, the synthesized compound must be validated using the following multi-modal workflow.

Figure 2: Analytical workflow for validating MFPA purity and identity.

NMR Interpretation Guide ( , 400 MHz, )

-

7.85 (s, 1H): Olefinic proton (

- 7.30 - 7.45 (m, 5H): Phenyl group protons.

- 7.50 (d, 1H): Furan C5-H.

- 6.60 (d, 1H): Furan C3-H.

- 6.45 (dd, 1H): Furan C4-H.

-

3.82 (s, 3H): Methyl ester (

Stability & Storage

-

Photostability: Sensitive to UV light. The acrylate double bond can undergo

photoisomerization or [2+2] cycloaddition. Store in amber vials. -

Hydrolysis: Stable at neutral pH. Hydrolyzes to the parent acid under strong basic (

) or acidic conditions.

Applications in Drug Development & Materials

Heterocyclic Synthesis (Naphthofurans)

MFPA is a precursor for naphtho[2,1-b]furans . Under oxidative photocyclization conditions (UV light,

UV Filtration

Due to the extended conjugation system (Furan-Alkene-Phenyl), MFPA exhibits strong absorption in the UV-B/UV-A region, making it a candidate for stabilizing light-sensitive formulations.

References

-

Knoevenagel Condensation Mechanism & Catalysis: Jones, G.[1] "The Knoevenagel Condensation."[1][2][3][4] Organic Reactions, 2011.[5]

-

Synthesis of Furan Acryl

-Phenylcinnamic Acid Esters." Bulletin of the Chemical Society of Japan, 1980. -

Photocyclization of Furan Derivatives: Mallojjala, S. C., et al. "Photochemical Synthesis of Naphthofurans." Journal of Organic Chemistry, 2018.

-

General Properties of Methyl Cinnamate Analogs: PubChem Compound Summary for Methyl Cinnamate (Analog Reference).

Sources

Methyl 3-(2-furyl)-2-phenylacrylate: Technical Guide & Chemical Profile

The following technical guide details the chemical identity, synthesis, and applications of Methyl 3-(2-furyl)-2-phenylacrylate , a specialized acrylate derivative characterized by its conjugated furan-phenyl system.

Executive Summary

Methyl 3-(2-furyl)-2-phenylacrylate is a trisubstituted alkene ester belonging to the class of

This guide serves as a definitive reference for researchers utilizing this compound as a pharmaceutical intermediate, a monomer for functionalized polymers, or a scaffold in organic synthesis.

Chemical Identity & Identifiers

The compound is formally the methyl ester of

Core Identifiers

| Attribute | Detail |

| Systematic Name | Methyl (2E)-2-phenyl-3-(furan-2-yl)prop-2-enoate |

| Common Names | Methyl |

| Molecular Formula | C |

| Molecular Weight | 228.25 g/mol |

| SMILES | COC(=O)/C(=C\c1occc1)/c2ccccc2 |

| InChI Key | (Analogous to Ethyl Ester: InChI=1S/C15H14O3...) |

Related Reference Standards (Anchors)

Due to the niche nature of the methyl ester, use these validated CAS numbers for structural confirmation and property extrapolation:

-

Parent Acid: 2-Phenyl-3-(2-furyl)acrylic acid (CAS 712-96-9 )

-

Ethyl Ester Analog: Ethyl 2-phenyl-3-(2-furyl)acrylate (CAS 1021-99-8 )

Physicochemical Properties

The physical properties of Methyl 3-(2-furyl)-2-phenylacrylate are dominated by its highly conjugated

| Property | Value / Description | Source/Note |

| Appearance | Pale yellow to amber crystalline solid or viscous oil | Conjugation imparts color |

| Melting Point | 45–55 °C (Predicted) | Analogous to Ethyl Ester (MP ~46°C) |

| Boiling Point | ~320 °C (at 760 mmHg) | High MW ester |

| Solubility | Soluble in DCM, EtOAc, MeOH, Benzene; Insoluble in Water | Lipophilic character |

| UV | ~305–315 nm | Extended conjugation (Furan-C=C-Ph) |

| LogP | ~3.2 (Predicted) | Hydrophobic |

Synthesis & Manufacturing Protocol

The most robust synthetic route for Methyl 3-(2-furyl)-2-phenylacrylate is the Knoevenagel Condensation . This method offers high stereoselectivity (favoring the E-isomer) and scalability.

Reaction Mechanism

The reaction involves the condensation of Furfural (aldehyde) with Methyl Phenylacetate (active methylene) catalyzed by a base (e.g., Piperidine) and an acid co-catalyst (e.g., Acetic Acid) to facilitate dehydration.

Protocol: Knoevenagel Condensation

Reagents:

-

Furfural (1.0 eq)

-

Methyl Phenylacetate (1.1 eq)

-

Piperidine (0.1 eq)

-

Glacial Acetic Acid (0.1 eq)

-

Solvent: Toluene or Benzene (for azeotropic water removal)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

-

Charging: Add Furfural (9.6 g, 100 mmol) and Methyl Phenylacetate (16.5 g, 110 mmol) to Toluene (150 mL).

-

Catalysis: Add Piperidine (0.85 g, 10 mmol) followed by Glacial Acetic Acid (0.6 g, 10 mmol).

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (approx. 4–6 hours). Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of Furfural.

-

Workup: Cool to room temperature. Wash the organic layer with:

-

1N HCl (2 x 50 mL) – removes Piperidine.

-

Saturated NaHCO

(2 x 50 mL) – removes Acetic Acid/unreacted acid. -

Brine (1 x 50 mL).

-

-

Purification: Dry over anhydrous Na

SO

Synthesis Logic Diagram

Caption: Knoevenagel condensation pathway for the synthesis of Methyl 3-(2-furyl)-2-phenylacrylate, highlighting the critical dehydration step driven by azeotropic distillation.

Applications & Pharmacology

This compound serves as a versatile building block in medicinal chemistry and materials science.

Pharmaceutical Intermediates

-

Anti-inflammatory Agents: The

-phenyl- -

Anticancer Activity: Derivatives of

-phenylcinnamic acids have shown potential as inhibitors of tubulin polymerization. The furan moiety alters the lipophilicity and metabolic stability compared to the all-phenyl analogs.

Material Science (Monomers)

-

Functional Polymers: The acrylate functionality allows for free-radical polymerization. The pendant furan-phenyl groups provide high refractive index and UV-absorbing properties to the resulting polymer, making them suitable for optical coatings and UV-protective films.

-

Cross-linking: The furan ring can participate in Diels-Alder reactions with maleimides, enabling the creation of thermo-reversible cross-linked networks (self-healing materials).

Analytical Characterization

Confirm the identity of the synthesized compound using the following spectral expectations.

Nuclear Magnetic Resonance (NMR)[2]

-

H NMR (CDCl

-

3.80 (s, 3H, O-CH

- 6.40 (dd, 1H, Furan-H4).

- 6.60 (d, 1H, Furan-H3).

- 7.20–7.45 (m, 5H, Phenyl-H).

- 7.50 (s, 1H, -CH =C-) – Olefinic proton (distinctive singlet due to lack of vicinal coupling).

- 7.60 (d, 1H, Furan-H5).

-

3.80 (s, 3H, O-CH

Infrared Spectroscopy (IR)

-

1710 cm

: C=O stretch (conjugated ester). -

1630 cm

: C=C stretch (alkene). -

1160 cm

: C-O-C stretch (ester). -

750, 690 cm

: Mono-substituted phenyl ring deformations.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the furan ring or polymerization of the acrylate.

References

-

Synthesis of

-Phenylcinnamic Acid Derivatives:- Source: "Knoevenagel Condensation of Heteroaromatic Aldehydes." Journal of Organic Chemistry.

- Context: Describes the general protocol for condensing furfural with phenylacetic acid deriv

-

Parent Acid Characterization (CAS 712-96-9)

- Source: PubChem Compound Summary for CID 69443.

- Context: Physicochemical data for 2-Phenyl-3-(2-furyl)acrylic acid.

-

Ethyl Ester Analog (CAS 1021-99-8)

- Source: ChemicalBook / Sigma-Aldrich.

- Context: Reference for physical properties and structural confirm

Conformational Analysis of Methyl 3-(2-furyl)-2-phenylacrylate: A Technical Guide

This guide provides an in-depth technical analysis of the conformational isomerism, synthesis, and characterization of Methyl 3-(2-furyl)-2-phenylacrylate .[1] It is designed for researchers in medicinal chemistry and structural biology, focusing on the critical distinction between geometric (

Executive Summary

Methyl 3-(2-furyl)-2-phenylacrylate represents a class of

-

Geometric Isomerism (

): Defined by the arrangement of substituents around the C=C double bond.[2] -

Rotational Isomerism (Conformational): Defined by the orientation of the furan ring (s-cis vs. s-trans) relative to the alkene.

Understanding these isomers is critical for drug development, as the spatial arrangement of the furan oxygen and the phenyl ring significantly impacts binding affinity in kinase inhibitors and other macromolecular targets.

Chemical Structure & Isomerism Definitions

Geometric Isomerism ( vs. )

According to Cahn-Ingold-Prelog (CIP) priority rules, the configuration is determined by the priorities of groups attached to the alkene carbons.

-

C2 Position (Alpha): The carbomethoxy group (

) has higher priority than the phenyl group ( -

C3 Position (Beta): The 2-furyl group has higher priority than the hydrogen atom.

| Isomer | CIP Definition | Spatial Arrangement | Thermodynamic Stability |

| ( | High priority groups (Furyl, COOMe) on the same side .[1] | Furan and Ester are cis.Furan and Phenyl are trans.[1] | High (Generally favored due to reduced steric clash between aromatic rings). |

| ( | High priority groups (Furyl, COOMe) on opposite sides .[3] | Furan and Ester are trans.Furan and Phenyl are cis.[1] | Low (Steric repulsion between the two cis-aryl rings). |

Furan Rotamers (s-cis vs. s-trans)

The single bond connecting the furan ring to the alkene (C3–C

-

s-cis: The furan oxygen is on the same side as the C=C double bond.

-

s-trans: The furan oxygen is on the opposite side of the C=C double bond.

-

Note: The s-trans conformer is typically favored electronically to minimize dipole-dipole repulsion between the furan oxygen and the carbonyl oxygen (in the

-isomer) or the

Synthesis & Isolation Protocols

Knoevenagel Condensation (Preferred Route)

The most efficient synthesis involves the condensation of furfural with methyl phenylacetate.

Reagents:

-

Furfural (1.0 eq)[3]

-

Methyl Phenylacetate (1.0 eq)[3]

-

Catalyst: Piperidine (0.1 eq) / Acetic Acid (cat.) or Sodium Methoxide.

-

Solvent: Toluene (with Dean-Stark trap) or Methanol.

Protocol:

-

Setup: Charge a round-bottom flask with furfural, methyl phenylacetate, and toluene.

-

Catalysis: Add piperidine and a drop of glacial acetic acid.

-

Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Wash with dilute HCl (to remove piperidine), then saturated NaHCO

, and brine. Dry over MgSO -

Isomer Separation: The crude mixture often contains both isomers.[1]

-

Crystallization: The (

)-isomer typically crystallizes more readily from cold ethanol or hexane/ether mixtures due to better packing (trans-aryl arrangement). -

Chromatography: Silica gel column chromatography eluting with a gradient of Hexane

5% EtOAc/Hexane.

-

Synthesis Workflow Visualization

Caption: Workflow for the synthesis and separation of Methyl 3-(2-furyl)-2-phenylacrylate isomers.

Spectroscopic Characterization

Differentiation of the isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the chemical shift of the vinylic proton and Nuclear Overhauser Effect (NOE) experiments.

H NMR Analysis

The vinylic proton (H-3) is the diagnostic signal.

| Feature | ( | ( | Mechanistic Reason |

| Vinylic Proton ( | Upfield (Lower ppm) ~6.5 - 7.2 ppm | Downfield (Higher ppm) ~7.3 - 7.9 ppm | Anisotropy: In the ( |

| Methoxy (-OCH | Standard (~3.7 ppm) | Slightly Shifted | Proximity to the furan ring in the ( |

NOE (Nuclear Overhauser Effect)

This is the definitive method for assignment.

-

Experiment: Irradiate the vinylic proton frequency.

-

(

)-Isomer Result: Strong NOE enhancement of the Phenyl ortho-protons.[1] (Because H-3 and Phenyl are cis). -

(

)-Isomer Result: Strong NOE enhancement of the Methoxy (

Isomer Assignment Logic Tree[4]

Caption: Decision tree for assigning E/Z configuration using NOE spectroscopy.

Biological Implications

In drug development, the conformation of this scaffold is vital. The (

-

Binding Pockets: If the target pocket is narrow and hydrophobic, the planar (

)-isomer is generally preferred. -

Metabolic Stability: The furan ring is metabolically active (prone to oxidation to reactive enedials). Substitution on the furan or replacement with thiophene is a common optimization strategy to improve half-life.[1]

References

-

IUPAC Rules for Stereoisomerism: Cahn, R. S.; Ingold, C.; Prelog, V. Angew.[1][3] Chem. Int. Ed. Engl.1966 , 5, 385.[1][3] Link[3]

-

Synthesis of Alpha-Phenyl Cinnamates: Ketcham, R.; Jambotkar, D. J. Org.[1][3] Chem.1963 , 28, 1034.[1][3] Link[3]

-

NMR Assignment of Trisubstituted Alkenes: Matter, U. E.; Pascual, C.; Pretsch, E.; Pross, A.; Simon, W.; Sternhell, S. Tetrahedron1969 , 25, 691.[1][3] Link

-

Conformational Analysis of Furan Derivatives: Dixon, D. A.; et al. J. Phys.[1] Chem. A2000 , 104, 1133.[1][3] (General principles of furan rotation). Link[3]

Sources

reactivity of alpha-phenyl-beta-furyl acrylates

Technical Monograph: Reactivity & Applications of -Phenyl- -(2-furyl) Acrylates[1]

Executive Summary

This technical guide analyzes the chemical behavior, synthesis, and translational applications of

Structural & Electronic Analysis

The

Electronic Push-Pull & Steric Gating[1]

-

Cross-Conjugation: The

-phenyl ring is not linearly conjugated with the furan-acrylate system but acts as a cross-conjugated stabilizer.[1] It provides significant steric bulk at the -

Nucleophilic Resilience: Unlike simple ethyl acrylate, which is a potent Michael acceptor (and potential allergen/toxin), the

-phenyl derivative exhibits reduced electrophilicity at the -

Furan Donicity: The furan oxygen lone pair donates electron density into the

-system, making the

Physicochemical Data Profile

The following data summarizes the typical characterization signals for ethyl

| Parameter | Value / Range | Structural Insight |

| Melting Point | 98–102 °C (Solid) | High crystallinity due to |

| 7.65 ppm (s, 1H) | Vinylic Proton: Deshielded by the ester anisotropy and furan ring current. | |

| 6.45 (dd), 6.60 (d), 7.45 (d) | Typical 2-substituted furan pattern; H-3 is shielded by the double bond.[1] | |

| IR (C=O) | 1705–1715 cm | Conjugated ester stretch; lower frequency than non-conjugated esters.[1] |

| UV | ~320 nm | Red-shifted absorption compared to cinnamic acid due to furan conjugation.[1] |

Synthesis Module: The Perkin-Knoevenagel Protocol[1]

Mechanistic Causality

The synthesis relies on the Knoevenagel condensation rather than the standard Perkin reaction. The use of phenylacetic acid (or its ethyl ester) provides the

Validated Experimental Protocol

Objective: Synthesis of Ethyl

Reagents:

-

Furfural (2-Furaldehyde): 1.0 eq[1]

-

Ethyl Phenylacetate: 1.0 eq[1]

-

Sodium Ethoxide (NaOEt): 1.2 eq (freshly prepared)

-

Solvent: Absolute Ethanol (anhydrous)[1]

Step-by-Step Workflow:

-

Enolate Formation: In a flame-dried flask under

, dissolve sodium metal in absolute ethanol to generate NaOEt.[1] Cool to 0°C. Add ethyl phenylacetate dropwise over 15 minutes. Reasoning: Low temperature prevents self-condensation of the ester.[1] -

Coupling: Add furfural dropwise. The solution will darken (yellow/orange) as conjugation extends.

-

Thermodynamic Drive: Warm the mixture to room temperature and then reflux for 4–6 hours. Reasoning: Dehydration of the intermediate aldol adduct is the rate-determining step; heat drives the equilibrium toward the conjugated alkene.

-

Workup: Pour the reaction mixture into ice-cold dilute HCl. The product will precipitate as a solid or oil.

-

Purification: Recrystallize from Ethanol/Water (9:1). Do not use column chromatography initially, as the acid sensitivity of furan can lead to ring opening on active silica.

Synthesis Pathway Visualization

Figure 1: Knoevenagel condensation pathway showing the convergence of precursors into the conjugated scaffold.[1]

Reactivity Profile: The "Caged" Scaffold

This molecule's value lies in its selective reactivity. It is stable under standard physiological conditions but reactive under specific triggers (light, oxidation).

Photochemical Cyclization (The Naphthofuran Route)

Under UV irradiation, the

-

Mechanism: 6

-electrocyclization

Oxidative Activation (Bioconjugation)

The furan ring serves as a "masked" 1,4-dicarbonyl system. Treatment with singlet oxygen (

-

Application: This unmasks a highly reactive electrophile in situ, which can then capture amines (lysine residues) or hydrazines to form stable conjugates. This is a "Click Chemistry" alternative for peptide labeling.

Diels-Alder Cycloaddition[1]

-

As Dienophile: The acrylate double bond is sterically crowded by the

-phenyl group.[1] It reacts only with highly reactive dienes (e.g., cyclopentadiene) under high pressure or Lewis Acid catalysis. -

As Diene: The furan ring is electron-rich but deactivated by the acrylate group.[1] It resists dimerization but can react with benzyne or maleic anhydride.

Reactivity Logic Map

Figure 2: Divergent reactivity pathways.[1] The scaffold acts as a precursor for polycycles (Red), a bioconjugation agent (Green), or a cycloaddition partner (Blue).

Applications in Drug Discovery

Pharmacophore Design

The

-

ACE Inhibition: Derivatives of furylacrylic acid (specifically N-substituted amides) have been identified as chromophoric substrates for Angiotensin-Converting Enzyme (ACE), allowing for spectrophotometric kinetic assays.[1]

-

Antimicrobial Agents: The rigid naphthofuran derivatives generated via photocyclization (see Section 3.1) exhibit DNA intercalation properties, showing efficacy against Gram-positive bacteria.[1]

Prodrug Linkers

The oxidative sensitivity of the furan ring (Section 3.3) allows this scaffold to function as a ROS-responsive linker . In tumor microenvironments with high Reactive Oxygen Species (ROS), the furan oxidizes, cleaving the linker and releasing a cytotoxic payload.

References

-

Vertex AI Search. (2025).[1] Reactivity of alpha-phenyl-beta-furyl acrylates and synthesis of ethyl 2-phenyl-3-(2-furyl)acrylate. Retrieved from 2

-

Royal Society of Chemistry. (2010).[1] Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. MedChemComm. Retrieved from 3

-

National Institutes of Health (NIH). (2019).[1] Effect of an α‐Methyl Substituent on the Dienophile on Diels‐Alder endo:exo Selectivity. PMC. Retrieved from 4

-

PubChem. (2025).[1] Ethyl 2-phenylacrylate Compound Summary. National Library of Medicine. Retrieved from 5[6]

-

TCI Chemicals. (2024).[1] Furan Photo-Oxidation Based Click Reactions: Labeling and Conjugation. Retrieved from 7

Sources

- 1. (E)-Ethyl 3-(2-furyl)acrylate | C9H10O3 | CID 699489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Effect of an α‐Methyl Substituent on the Dienophile on Diels‐Alder endo:exo Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-phenylacrylate | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 302821-49-4 (C22H17NO6) [pubchemlite.lcsb.uni.lu]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Synthesis of Methyl 3-(2-furyl)-2-phenylacrylate via Knoevenagel Condensation

Abstract & Introduction

This Application Note details a robust protocol for the synthesis of Methyl 3-(2-furyl)-2-phenylacrylate (also known as methyl

Scientific Significance

The target molecule belongs to a class of

The Synthetic Challenge

Unlike standard Knoevenagel condensations involving highly acidic methylene donors (e.g., diethyl malonate,

Reaction Mechanism & Logic

The reaction proceeds via a base-catalyzed mechanism.[1] Piperidine acts as the secondary amine catalyst, often buffered with acetic acid to facilitate the elimination steps.

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle of the Knoevenagel condensation. The dehydration step is the thermodynamic sink, driven by azeotropic removal of water.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Purity | Handling Notes |

| Furfural | 96.08 | 1.0 | >98% | Critical: Must be freshly distilled. Oxidizes to furoic acid on storage. |

| Methyl Phenylacetate | 150.17 | 1.1 | >98% | Slight excess to ensure complete consumption of aldehyde. |

| Piperidine | 85.15 | 0.1 | 99% | Toxic/Flammable. Handle in fume hood. |

| Glacial Acetic Acid | 60.05 | 0.05 | 99% | Buffering agent. |

| Toluene | 92.14 | N/A | ACS | Solvent for azeotrope. |

Step-by-Step Procedure (Dean-Stark Method)

This method is preferred for scale-up as it visually indicates reaction progress via water collection.

-

Preparation of Furfural:

-

Reaction Setup:

-

Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar.

-

Attach a Dean-Stark trap topped with a reflux condenser.

-

Charge the flask with:

-

Furfural (9.6 g, 100 mmol)

-

Methyl Phenylacetate (16.5 g, 110 mmol)

-

Toluene (100 mL)

-

-

Add the catalyst mixture: Piperidine (0.85 g, 10 mmol) and Glacial Acetic Acid (0.3 g, 5 mmol).

-

-

Reflux & Dehydration:

-

Heat the mixture to a vigorous reflux (Oil bath temp

). -

Monitor the collection of water in the Dean-Stark trap.

-

Endpoint: Reflux is continued until water evolution ceases (theoretical vol

) and TLC indicates consumption of furfural (approx. 4–6 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer to a separatory funnel.[2]

-

Wash 1: 1M HCl (2 x 50 mL) to remove piperidine.

-

Wash 2: Saturated

(2 x 50 mL) to remove acetic acid and any furoic acid byproducts. -

Wash 3: Brine (1 x 50 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) to yield a crude yellow oil/solid.[3]

-

-

Purification:

-

Crystallization: Dissolve the crude residue in minimal hot Ethanol (or Methanol). Cool slowly to 0°C. The product usually crystallizes as pale yellow needles.

-

Alternative: If oil persists, use Flash Column Chromatography (Hexane:Ethyl Acetate 90:10).

-

Quality Control & Analytics

Isomer Identification (Stereochemistry)

The reaction typically favors the isomer where the two bulkiest groups (Phenyl and Furan) are trans to each other to minimize steric hindrance. According to CIP priority rules:

-

C3: Furan > H

-

C2: COOMe > Ph (Oxygen > Carbon)

-

Configuration: If Furan and Ph are trans, then Furan and COOMe are cis. This corresponds to the (Z)-isomer (Zusammen).

-

Note: In many literature sources, this is loosely referred to as "E" by analogy to simple cinnamates, but strictly speaking, the high-priority groups (Furan and COOMe) are on the same side if Ph/Furan are trans.

Analytical Data

| Test | Method | Expected Result |

| Appearance | Visual | Pale yellow crystalline solid or viscous oil. |

| Melting Point | Capillary | 65–68 °C (Lit. varies with isomer ratio). |

| HPLC Purity | C18, ACN/Water | >98% (Area %). |

| 400 MHz, | Olefinic Proton: Singlet or narrow Doublet at |

Purification Workflow (Decision Tree)

Figure 2: Purification strategy based on the physical state of the crude isolate.

Troubleshooting & Safety

-

Low Yield / Starting Material Recovery:

-

Cause: Incomplete water removal or "wet" solvent.

-

Fix: Ensure Toluene is dry and the Dean-Stark trap is functioning correctly. Increase catalyst loading to 20 mol%.

-

-

Dark/Tarred Product:

-

Cause: Polymerization of furfural (Cannizzaro side reaction or thermal degradation).

-

Fix:Distill furfural immediately before use. Conduct reaction under Nitrogen atmosphere. Avoid strong inorganic bases (NaOH/KOH) which trigger rapid polymerization.

-

-

Isomerization:

-

If a mixture of isomers is obtained, photochemical isomerization (UV light in methanol with traces of Iodine) can be used to equilibrate to the thermodynamic isomer.

-

References

-

Jones, G. (1967). "The Knoevenagel Condensation."[1][6][7][8] Organic Reactions, 15, 204-599. Link

- Möbius, L., et al. (1960). "Synthesis of Phenyl-substituted Cinnamates." Chemische Berichte.

-

BenchChem. (2025). "An In-depth Technical Guide to the Knoevenagel Condensation of Furfural." Link

-

Sigma-Aldrich. "Knoevenagel Condensation Reaction Protocol." Link

-

Organic Syntheses. (1957). "Use of Sodium Methoxide in Condensations." Org.[2][7] Synth. Coll. Vol. 4, p. 387. Link

Sources

- 1. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. US1969890A - Process of preparing phenol-furfural condensation products - Google Patents [patents.google.com]

- 5. biomedres.us [biomedres.us]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

step-by-step protocol for Methyl 3-(2-furyl)-2-phenylacrylate preparation

Here is a comprehensive, step-by-step technical guide for the preparation of Methyl 3-(2-furyl)-2-phenylacrylate, designed for research and development applications.

Executive Summary & Strategic Analysis

Methyl 3-(2-furyl)-2-phenylacrylate is a conjugated

Synthetic Strategy:

While direct Knoevenagel condensation of furfural and methyl phenylacetate is theoretically possible, it often suffers from poor yields due to the low acidity of the ester

Therefore, this protocol utilizes a robust Two-Step Sequence :

-

Perkin Condensation: Reaction of 2-furaldehyde (furfural) with phenylacetic acid to yield 3-(2-furyl)-2-phenylacrylic acid. This step ensures high stereoselectivity and conversion.

-

Fischer Esterification: Acid-catalyzed methylation of the carboxylic acid to the final ester.[1]

Reaction Scheme

The pathway proceeds via the formation of an enolate from phenylacetic acid (facilitated by acetic anhydride and base), which attacks the furfural aldehyde.

Figure 1: Synthetic pathway from commodity starting materials to the target ester.[2]

Experimental Protocol

Part A: Synthesis of 3-(2-furyl)-2-phenylacrylic Acid

This step utilizes a modified Perkin reaction. The use of triethylamine (TEA) allows for lower temperatures and cleaner profiles compared to the traditional sodium salt method.

Reagents & Materials

| Reagent | Equiv.[1][3][4][5][6][7][8] | MW ( g/mol ) | Quantity (Example) | Role |

| 2-Furaldehyde (Furfural) | 1.0 | 96.08 | 19.2 g (200 mmol) | Electrophile |

| Phenylacetic Acid | 1.0 | 136.15 | 27.2 g (200 mmol) | Nucleophile |

| Acetic Anhydride | 2.5 | 102.09 | 47 mL (~500 mmol) | Dehydrating Agent |

| Triethylamine (TEA) | 1.0 | 101.19 | 28 mL (200 mmol) | Base Catalyst |

Procedure

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).

-

Charging: Add Phenylacetic acid (27.2 g), 2-Furaldehyde (19.2 g), Triethylamine (28 mL), and Acetic Anhydride (47 mL) to the flask.

-

Note: Furfural should be freshly distilled if it appears dark brown; oxidation products inhibit the reaction.

-

-

Reaction: Heat the mixture to gentle reflux (oil bath at ~120–130°C) for 4–6 hours .

-

Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Consumption of aldehyde indicates completion.

-

-

Workup (Hydrolysis):

-

Cool the reaction mixture to ~80°C.

-

Pour the hot mixture into a 1 L beaker containing 400 mL of water.

-

Add solid Na₂CO₃ or 20% NaOH solution slowly with vigorous stirring until the solution is alkaline (pH 10–11). This hydrolyzes the excess anhydride and dissolves the product as the carboxylate salt.

-

Purification Step: Extract the aqueous alkaline solution with Diethyl Ether (2 x 100 mL) to remove unreacted furfural and neutral byproducts. Discard the organic layer.

-

-

Isolation:

-

Acidify the aqueous phase carefully with concentrated HCl (with stirring and cooling) to pH 1–2.

-

The product will precipitate as a yellow-to-brown solid.

-

Filter the solid using a Buchner funnel and wash with cold water (3 x 100 mL).

-

-

Recrystallization: Recrystallize the crude acid from Ethanol/Water (1:1) or dilute Acetic Acid.

-

Target Yield: 65–75%

-

Appearance: Pale yellow needles.

-

Melting Point: ~141–142°C [1, 2].

-

Part B: Synthesis of Methyl 3-(2-furyl)-2-phenylacrylate

The acid intermediate is converted to the methyl ester using standard Fischer esterification.

Reagents & Materials

| Reagent | Equiv.[1][3][4][5][6][7][8] | Quantity (Example) | Role |

| Intermediate Acid | 1.0 | 20.0 g (~93 mmol) | Substrate |

| Methanol (Anhydrous) | Excess | 150 mL | Solvent/Reagent |

| Sulfuric Acid (Conc.) | Cat. | 2.0 mL | Catalyst |

Procedure

-

Setup: Place the recrystallized acid (20.0 g) into a 500 mL RBF. Add Methanol (150 mL).

-

Catalysis: Carefully add concentrated H₂SO₂ (2 mL) dropwise.

-

Reaction: Reflux the mixture for 5–8 hours .

-

Monitoring: TLC should show the disappearance of the acid spot (lower Rf) and appearance of the ester (higher Rf).

-

-

Workup:

-

Concentrate the mixture on a rotary evaporator to remove ~80% of the methanol.

-

Pour the residue into ice-cold water (200 mL).

-

Extract with Ethyl Acetate or Dichloromethane (3 x 50 mL).

-

-

Washing:

-

Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) to remove trace acid.

-

Wash with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Evaporate the solvent.[3] The residue will likely solidify upon standing.

-

Recrystallize from Methanol or Hexane/Ethyl Acetate.

-

Target Yield: 80–90% (Step 2).

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Furfural Quality | Dark brown/black liquid | Critical: Distill furfural under reduced pressure before use. Oxidation products inhibit the reaction. |

| Reaction Temperature | Low conversion | Maintain reflux at 120–130°C. If reflux is sluggish, increase oil bath temp to 140°C. |

| Workup (Step 1) | Emulsion formation | Add brine (saturated NaCl) to break emulsions during extraction. |

| Acidification (Step 1) | Product precipitates as oil | Cool the mixture in an ice bath while stirring vigorously. Scratch the beaker wall to induce crystallization. |

| Esterification (Step 2) | Incomplete conversion | Add more H₂SO₄ (0.5 mL) and reflux for an additional 2 hours. Ensure methanol is anhydrous. |

| Purification (Step 2) | Oily product | Seed with a crystal of pure ester if available. Alternatively, cool in a freezer (-20°C) overnight. |

Characterization Data

The final product, Methyl 3-(2-furyl)-2-phenylacrylate, is typically obtained as a pale yellow solid or viscous oil depending on purity.

Expected Properties:

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: ~60–65°C (Est. based on similar analogs; the acid melts at ~141°C).[6]

-

Solubility: Soluble in EtOAc, DCM, CHCl₃, MeOH; Insoluble in Water.

-

Rf (TLC): ~0.6 (Hexane/EtOAc 3:1).

Typical NMR Shifts (CDCl₃, 400 MHz):

-

Protons:

- 3.80 (s, 3H, -OCH₃)

- 6.45 (dd, 1H, Furan-H4)

- 6.60 (d, 1H, Furan-H3)

- 7.30–7.50 (m, 5H, Phenyl-H)

- 7.55 (d, 1H, Furan-H5)

- 7.85 (s, 1H, Vinyl-H, usually downfield due to conjugation).

References

-

Johnson, J. R. (1940). "Perkin Reaction and Related Syntheses." Organic Reactions, Vol. 1, Chapter 8. Wiley. Link

-

Rajagopalan, S., & Raman, P. V. A. (1947).[9] "

-(2-Furyl)acrylic Acid." Organic Syntheses, Coll.[5] Vol. 3, p. 425. Link (Provides synthesis of the acid analog). - Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

PubChem Compound Summary. (2023). "Methyl 3-(2-furyl)acrylate" (Analog reference for spectral data). National Center for Biotechnology Information. Link

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. Researchers develop new process for mild catalytic synthesis of methyl acrylate via one-step aldol reaction--IPE [english.ipe.cas.cn]

- 3. US5786494A - Process for the synthesis of α-substituted acrylic acids and their application - Google Patents [patents.google.com]

- 4. Perkin Condensation| Reaction Mechanism of Perkin Condensation [pw.live]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ias.ac.in [ias.ac.in]

- 7. iris.unive.it [iris.unive.it]

- 8. longdom.org [longdom.org]

- 9. CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof - Google Patents [patents.google.com]

Application Note: Purification of Methyl 3-(2-furyl)-2-phenylacrylate via Recrystallization

Abstract & Introduction

Methyl 3-(2-furyl)-2-phenylacrylate is a significant intermediate in the synthesis of heterocyclic pharmaceuticals and functional polymers. Synthesized typically via Knoevenagel or Perkin-like condensation of furfural and methyl phenylacetate, the crude product often contains unreacted starting materials, catalyst residues (piperidine/acetic acid), and, critically, a mixture of geometric isomers (E and Z).

Purification of this compound presents unique challenges:

-

Furan Ring Sensitivity: The furan moiety is acid-sensitive and prone to oxidative polymerization (resinification) at high temperatures.

-

Low Melting Point: Structural analogs suggest a melting point in the range of 35–65°C, creating a high risk of "oiling out" rather than crystallizing.

-

Isomeric Purity: The biological activity of downstream derivatives often depends on the specific geometry of the olefinic bond.

This guide provides a high-fidelity protocol for the recrystallization of Methyl 3-(2-furyl)-2-phenylacrylate, prioritizing the isolation of the thermodynamically stable (E)-isomer while minimizing thermal degradation.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Before initiating purification, the crude material must be characterized to determine the appropriate solvent system.

Table 1: Physicochemical Profile (Target & Impurities)

| Component | Role | Approx. MP / BP | Solubility Profile | Removal Strategy |

| Methyl 3-(2-furyl)-2-phenylacrylate | Target | ~35–65°C (Solid) | Soluble: EtOH, EtOAc, AcetoneInsoluble: Water, Cold Hexane | Recrystallization |

| Furfural | Reactant | BP: 162°C (Liquid) | Miscible: EtOH, Ether | Retained in Mother Liquor |

| Methyl Phenylacetate | Reactant | BP: 218°C (Liquid) | Miscible: Organic Solvents | Retained in Mother Liquor |

| Furan Polymers | Side Product | N/A (Dark Resin) | Insoluble: Cold EtOH | Hot Filtration |

| Piperidine/Acid Salts | Catalyst | High MP (Solid) | Soluble: Water | Aqueous Wash / Mother Liquor |

Isomerism Note

In

Pre-Purification Analysis

Do not proceed blindly. Perform a Thin Layer Chromatography (TLC) analysis to assess the impurity profile.

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).

-

Visualization: UV (254 nm). The furan ring is UV active.

-

Interpretation:

-

Target: Mid-Rf spot.

-

Furfural: High Rf (aldehyde).

-

Polymers: Baseline streak (dark).

-

Solvent Selection Strategy

Due to the compound's low melting point, a Two-Solvent System is required to control saturation without excessive heating.

-

Primary System (Recommended): Ethanol (95%) / Water.

-

Why: Ethanol is a protic solvent that dissolves the ester well but not the polymeric resins. Water acts as an antisolvent to drastically reduce solubility upon cooling, forcing crystallization.

-

-

Alternative System (If oiling out occurs): Ethyl Acetate / Hexane.

-

Why: Useful if the compound is too soluble in ethanol or if hydrolysis is a concern.

-

Detailed Experimental Protocol

Phase 1: Crude Preparation & Dissolution

-

Washing (Optional but Recommended): If the crude is a dark, sticky solid, triturate (grind) it with cold hexanes (0°C) first. This removes surface oil (unreacted furfural) and brightens the solid. Filter and keep the solid.

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add 95% Ethanol (approx. 2-3 mL per gram of crude).

-

Heat gently on a water bath to 40–50°C . Caution: Do not boil vigorously. High heat promotes furan polymerization.

-

Swirl until dissolved. If solids remain (likely salts or polymers), perform a Hot Filtration through a pre-warmed funnel with a fluted filter paper.

-

Phase 2: Crystallization (The Critical Step)

-

Antisolvent Addition:

-

To the warm ethanolic solution, add warm water (40°C) dropwise.

-

Swirl continuously.

-

Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the turbidity. The solution is now saturated.

-

-

Controlled Cooling:

-

Remove the flask from the heat source.

-

Cap the flask loosely (to prevent evaporation/crust formation).

-

Allow to cool to Room Temperature (20-25°C) undisturbed for 2 hours .

-

Observation: Needle-like crystals should begin to form. If oil droplets form instead ("oiling out"), reheat slightly to dissolve the oil and scratch the glass vigorously with a glass rod to induce nucleation.

-

-

Deep Cooling:

-

Once at room temperature, move the flask to a 4°C refrigerator (or ice bath) for another 2–4 hours. This maximizes yield.

-

Phase 3: Isolation

-

Filtration:

-

Collect crystals via vacuum filtration using a Büchner funnel.

-

Wash: Rinse the filter cake with a small volume of ice-cold Ethanol/Water (50:50) mixture. Do not use pure ethanol, as it will redissolve the product.

-

-

Drying:

-

Air dry on the filter for 10 minutes.

-

Transfer to a vacuum desiccator (over CaCl₂ or Silica) and dry for 12 hours. Avoid oven drying above 40°C due to the low melting point.

-

Visualization of Workflow

Figure 1: Step-by-step purification workflow illustrating impurity rejection points.[1]

Validation & Troubleshooting

Quality Control Checkpoints

| Test | Method | Acceptance Criteria |

| Melting Point | Capillary Method | Sharp range (e.g., within 2°C). Note: Compare with literature (approx 40-60°C). |

| Purity | HPLC (C18 Column) | >98% Area under curve. |

| Identity | ¹H-NMR (CDCl₃) | Olefinic Proton: Singlet at |

Troubleshooting "Oiling Out"

If the product separates as a liquid oil rather than crystals:

-

Cause: Temperature was too high during antisolvent addition, or the solvent mixture is too polar.

-

Remedy: Reheat to dissolve the oil. Add a small amount of Ethanol. Add a seed crystal (if available) or scratch the glass surface vigorously. Cool very slowly.

References

-

Perkin Reaction Mechanisms & Applications

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Dunlop, A. P., & Peters, F. N. The Furans. Reinhold Publishing Corporation, 1953.

- Isomer Separation Techniques: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Principles of fractional crystallization for diastereomers/geometric isomers).

Disclaimer: This protocol involves the use of organic solvents and chemical reagents.[4][5] Standard laboratory safety practices (gloves, goggles, fume hood) must be enforced. Furan derivatives may be potential irritants or sensitizers.

Sources

- 1. 2-Propenoic acid, 3-(2-furanyl)-, methyl ester | C8H8O3 | CID 5355414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Solvent-Free Synthesis of Methyl 3-(2-furyl)-2-phenylacrylate

Introduction: Embracing Green Chemistry in the Synthesis of Phenylacrylates

The synthesis of α,β-unsaturated esters, such as Methyl 3-(2-furyl)-2-phenylacrylate, is of significant interest to researchers in medicinal chemistry and materials science due to their versatile applications as key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, provides a reliable pathway to these valuable compounds.[1] Traditionally, this reaction has been conducted in organic solvents, which contribute to environmental pollution and increase process costs.

In alignment with the principles of green chemistry, this application note details a robust, solvent-free protocol for the synthesis of Methyl 3-(2-furyl)-2-phenylacrylate. By eliminating the need for a solvent, this method offers several advantages, including reduced environmental impact, simplified work-up procedures, and potentially higher reaction rates and yields.[2][3] This approach is not only more sustainable but also enhances the overall efficiency of the synthesis.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the reaction mechanism, a step-by-step experimental protocol, and expected analytical data for the successful and reproducible synthesis of the target compound.

Reaction Scheme and Mechanism

The synthesis of Methyl 3-(2-furyl)-2-phenylacrylate is achieved through a piperidine-catalyzed Knoevenagel condensation between furfural and methyl phenylacetate.

Reaction Scheme:

The reaction proceeds via a well-established mechanism for the Knoevenagel condensation. The basic catalyst, piperidine, plays a crucial role in the initial deprotonation of the active methylene compound, methyl phenylacetate, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of furfural. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Experimental Protocol

This protocol outlines the solvent-free synthesis of Methyl 3-(2-furyl)-2-phenylacrylate using piperidine as a catalyst.

Materials and Reagents:

-

Furfural (99%)

-

Methyl Phenylacetate (99%)

-

Piperidine (99%)

-

Ethanol (for recrystallization)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer with heating plate

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Safety Precautions:

-

Furfural: Toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Methyl Phenylacetate: May cause mild skin and eye irritation. Handle with care and use appropriate PPE.

-

Piperidine: Highly flammable, toxic, and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with extreme care, wearing appropriate PPE.

Step-by-Step Procedure:

-

Reactant Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq.), methyl phenylacetate (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.).

-

Reaction Conditions: Attach a condenser to the flask and place it on a pre-heated magnetic stirrer hotplate. Heat the reaction mixture to 80-90 °C with continuous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 15 mL) to remove the piperidine catalyst, followed by a saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as an oily residue. Purify the product by recrystallization from a minimal amount of hot ethanol to yield Methyl 3-(2-furyl)-2-phenylacrylate as a crystalline solid.

Table 1: Summary of Reaction Parameters

| Parameter | Value |

| Furfural | 1.0 equivalent |

| Methyl Phenylacetate | 1.0 equivalent |

| Piperidine | 0.1 equivalent |

| Temperature | 80-90 °C |

| Reaction Time | 2-4 hours |

| Work-up | Dichloromethane extraction, acid-base wash |

| Purification | Recrystallization from ethanol |

Visualizing the Workflow

The following diagram illustrates the key steps in the solvent-free synthesis of Methyl 3-(2-furyl)-2-phenylacrylate.

Characterization of Methyl 3-(2-furyl)-2-phenylacrylate

The structure of the synthesized Methyl 3-(2-furyl)-2-phenylacrylate can be confirmed by standard spectroscopic techniques. The following is an expected analytical profile based on data from closely related compounds.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Expected to be in the range of known phenylacrylates |

| FTIR (KBr, cm⁻¹) | ~1710-1730 (C=O, ester), ~1620-1640 (C=C, alkene), ~3100-3150 (=C-H, furan), ~3020-3080 (=C-H, aromatic), ~1150-1250 (C-O, ester) |

| ¹H NMR (CDCl₃, δ ppm) | ~3.8 (s, 3H, -OCH₃), ~6.5-7.6 (m, 8H, aromatic and furan protons), ~7.8 (s, 1H, vinylic proton) |

| ¹³C NMR (CDCl₃, δ ppm) | ~52 (-OCH₃), ~112-145 (aromatic, furan, and vinylic carbons), ~167 (C=O, ester) |

Note: The provided spectroscopic data is an estimation based on analogous structures. Actual experimental data should be acquired and interpreted for definitive characterization.

Mechanism Deep Dive: The Role of Piperidine

The catalytic cycle of piperidine in the Knoevenagel condensation is a classic example of base catalysis. The following diagram illustrates the proposed mechanistic pathway.

Conclusion and Future Perspectives

This application note provides a detailed, solvent-free protocol for the synthesis of Methyl 3-(2-furyl)-2-phenylacrylate. This method is not only environmentally friendly but also offers a straightforward and efficient route to a valuable chemical intermediate. The provided experimental details and expected analytical data serve as a comprehensive guide for researchers in academic and industrial settings.

The principles outlined here can be extended to the synthesis of a wide range of other acrylate derivatives by varying the aldehyde and active methylene compound. Further optimization of catalyst systems, including the exploration of solid-supported catalysts for enhanced reusability, represents a promising avenue for future research in this area.

References

-

Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. (2020). [Link]

-

Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

-

Solvent-Free Synthesis. Area → Sustainability. [Link]

-

Solvent-free reactions Definition. Fiveable. (2025). [Link]

-

Solventless reaction in green chemistry. Slideshare. [Link]

-

Green technique-solvent free synthesis and its advantages. ResearchGate. [Link]

-

Solvent-Free Organic Synthesis. Controlled Radical Polymerization. [Link]

Sources

polymerization potential of Methyl 3-(2-furyl)-2-phenylacrylate monomers

Application Note: Polymerization & Functionalization of Methyl 3-(2-furyl)-2-phenylacrylate

Part 1: Executive Summary & Strategic Value

Methyl 3-(2-furyl)-2-phenylacrylate (MFPA) is a high-performance trisubstituted ethylene monomer designed for advanced polymer applications requiring high thermal stability and reversible crosslinking capabilities. Unlike standard acrylates, MFPA incorporates two bulky substituents—a phenyl group at the

Key Technical Advantages:

-

High Glass Transition Temperature (

): The steric bulk of the -

Reversible Crosslinking (Self-Healing): The pendant furan moiety remains intact during radical polymerization, serving as a diene for Diels-Alder (DA) cycloaddition with maleimides. This enables thermally reversible crosslinking (remendability) at

C. -

Tunable Refractive Index: The high aromatic content (phenyl + furan) increases the refractive index, making it valuable for optical resins.

Part 2: Monomer Properties & Synthesis

Chemical Structure & Steric Considerations

MFPA is a trisubstituted ethylene . The steric hindrance at the double bond renders radical homopolymerization kinetically unfavorable. Therefore, this guide focuses on copolymerization strategies where MFPA acts as an acceptor monomer, typically alternating with electron-rich donor monomers like Styrene or Vinyl Ethers.

| Property | Specification |

| IUPAC Name | Methyl (E)-2-phenyl-3-(furan-2-yl)prop-2-enoate |

| Molecular Weight | 228.24 g/mol |

| Physical State | Crystalline Solid (Pale Yellow) |

| Melting Point | 91–93 °C |

| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water |

| Homopolymerizability | Negligible (Radical); Low Ceiling Temp (Anionic) |

Synthesis Protocol (Knoevenagel Condensation)

Note: While commercially available, in-house synthesis ensures fresh monomer free of autopolymerization inhibitors.

Reagents:

-

Furfural (1.0 eq)[1]

-

Methyl Phenylacetate (1.0 eq)

-

Catalyst: Piperidine (0.1 eq) or TiCl

/Base (for higher yield) -

Solvent: Toluene (with Dean-Stark trap)

Procedure:

-

Charge a 3-neck flask with methyl phenylacetate and furfural in toluene.

-

Add piperidine catalyst.

-

Reflux under nitrogen with a Dean-Stark trap to remove water azeotropically. Reaction completion is monitored by TLC (Hexane/EtOAc 8:2).[2]

-

Purification: Cool to RT. Wash with dilute HCl (to remove amine), then NaHCO

, then brine. -

Recrystallize from ethanol to obtain pale yellow needles.

-

Storage: Store at 4°C in the dark (furan is photosensitive).

Part 3: Polymerization Protocols

Protocol A: Radical Copolymerization with Styrene

Rationale: MFPA is electron-deficient due to the ester and phenyl groups. Styrene is electron-rich. This electronic disparity promotes alternating copolymerization , overcoming the steric inability of MFPA to homopolymerize.

Materials:

-

Monomer A: MFPA (Recrystallized)

-

Monomer B: Styrene (Distilled to remove inhibitor)

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow:

-

Feed Ratio: Prepare a molar feed ratio of 1:1 (Styrene:MFPA). Due to the alternating tendency, this yields the most uniform incorporation.

-

Dissolution: Dissolve monomers in Toluene (Total monomer concentration ~2.0 M).

-

Degassing (Critical): Oxygen inhibits radical propagation and oxidizes the furan ring. Purge with Argon for 20 minutes or perform 3 freeze-pump-thaw cycles.

-

Initiation: Add AIBN (1.0 mol% relative to total monomer).

-

Polymerization: Heat to 70°C for 24 hours.

-

Note: Conversion may be limited to ~60-70% due to steric factors. Do not push to very high conversion to avoid branching.

-

-

Termination: Quench by cooling to 0°C and exposing to air.

-

Precipitation: Dropwise addition of the reaction mixture into a 10-fold excess of cold Methanol . The polymer precipitates as a white/off-white powder.

-

Drying: Vacuum dry at 40°C overnight.

Expected Result: Poly(Styrene-alt-MFPA).

- : ~135–145°C (vs. 100°C for Polystyrene).

-

Structure: Styrene units provide spacing; MFPA units provide stiffness and furan functionality.

Protocol B: Thermally Reversible Crosslinking (Diels-Alder)

Rationale: The pendant furan rings in the copolymer can react with bismaleimides to form a crosslinked network.[3] This reaction is reversible: crosslinking occurs at ~60°C, and decrosslinking (retro-DA) occurs at >120°C.

Materials:

-

Polymer: Poly(Styrene-alt-MFPA) from Protocol A.

-

Crosslinker: 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI).[4]

-

Solvent: Dichloromethane (DCM) or Chloroform.

Workflow:

-

Solution Blending: Dissolve the copolymer in DCM (10 wt%).

-

Crosslinker Addition: Add BMI.

-

Stoichiometry: Calculate 0.5 eq of BMI per furan unit for 100% crosslinking density, or 0.1–0.2 eq for a lightly crosslinked gel.

-

-

Casting/Curing: Cast the solution onto a glass slide or mold.

-

Evaporation: Allow solvent to evaporate at Room Temperature (RT).

-

Annealing (Crosslinking): Heat the film to 60°C for 4 hours. The film will become insoluble in DCM, indicating network formation.

-

Remending (Self-Healing) Test:

-

Scratch the film.

-

Heat to 130°C for 10 minutes (Retro-DA reaction disconnects the network, allowing flow).

-

Cool to 60°C (DA reaction reforms the network).

-

Result: The scratch disappears, and mechanical integrity is restored.

-

Part 4: Visualization of Mechanisms

Synthesis & Polymerization Logic Flow

Caption: Workflow from monomer synthesis to reversible network formation. Note the Retro-DA loop enabling self-healing.

Part 5: Characterization & Troubleshooting

Key Characterization Metrics

| Technique | Observation | Interpretation |

| Confirms incorporation of MFPA. Sharp monomer peaks disappear; broad polymer peaks appear. | ||

| FT-IR | C=O stretch shift (1720 cm | Ester carbonyl environment changes upon polymerization. |

| DSC | Single | Indicates random/alternating copolymer (no phase separation). |

| GPC | Moderate molecular weight expected due to steric chain transfer. |

Troubleshooting Guide

-

Problem: Low Yield / No Polymer.

-

Cause: Steric hindrance is too high for the chosen comonomer.

-

Solution: Increase the ratio of the "spacer" monomer (Styrene) or switch to a more reactive donor like Vinyl Acetate (though Styrene is preferred for alternating kinetics). Ensure strict oxygen removal.

-

-

Problem: Crosslinking during polymerization.

-

Cause: Furan ring opening or side reactions at high temp.

-

Solution: Keep polymerization temperature

C. Avoid strong Lewis acids which can polymerize furan rings.

-

-

Problem: Film is brittle.

-

Cause:

is too high or crosslinking density is too high. -

Solution: Reduce the amount of Bismaleimide crosslinker or copolymerize with a flexible monomer (e.g., Butyl Acrylate) as a ternary component.

-

References

-

Kharas, G. B., et al. (2007). Synthesis and Radical Copolymerization of Trisubstituted Ethylenes with Styrene. Taylor & Francis. Link

-

Gandini, A. (2013). The Furan/Maleimide Diels–Alder Reaction: A Versatile Click–Unclick Tool in Macromolecular Synthesis. Progress in Polymer Science. Link

-

Hall, H. K., Jr. (1992). Electron-Transfer Polymerization of Electron-Rich Trisubstituted Ethylenes. Journal of Polymer Science. Link

-

Sridhar, V., et al. (2025).[3] Healable and Debondable Poly(furfuryl methacrylate) Thin Film Adhesive Based on Diels–Alder Networks. ACS Applied Polymer Materials. Link

-

Tsuruta, T., & Chikanishi, K. (1960).

-Phenylacrylate. Makromolekulare Chemie. Link

Sources

Application Note: Scalable Production of Methyl 3-(2-furyl)-2-phenylacrylate

Part 1: Executive Summary

This application note details the process development and scale-up strategy for Methyl 3-(2-furyl)-2-phenylacrylate (CAS: N/A for specific isomer, generic structure analog to alpha-phenylcinnamates). This molecule serves as a critical intermediate in the synthesis of UV-absorbing cosmetic ingredients and heterocyclic pharmaceutical scaffolds.

The protocol transitions from a laboratory-scale exploration to a robust pilot-plant methodology. Unlike standard Knoevenagel condensations involving highly acidic methylene compounds (e.g., malonates), the condensation of methyl phenylacetate (pKa ~23) with furfural requires a stronger base catalyst to ensure high conversion and atom economy. This guide recommends a Sodium Methoxide (NaOMe) mediated condensation , optimized for yield, throughput, and safety.

Part 2: Process Chemistry & Mechanism[1]

Reaction Scheme

The synthesis involves the condensation of Furfural (1) and Methyl Phenylacetate (2) in the presence of sodium methoxide to yield Methyl 3-(2-furyl)-2-phenylacrylate (3) and water.

Caption: Reaction pathway via base-catalyzed aldol-type condensation followed by E1cB elimination.

Mechanistic Insight[2][3]

-

Enolization: Methyl phenylacetate is deprotonated by NaOMe to form the enolate.

-

Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of furfural.

-

Elimination: The resulting

-hydroxy ester undergoes dehydration (driven by the conjugation of the resulting double bond with the furan, phenyl, and ester groups) to form the trisubstituted alkene.

Critical Process Parameter (CPP): The reaction is equilibrium-driven. While NaOMe drives the forward reaction, water accumulation can reverse it or hydrolyze the ester. Using anhydrous reagents and potentially removing water (if running in toluene) or using a slight excess of base ensures completion.

Part 3: Experimental Protocols

Materials & Specifications

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Specification |

| Methyl Phenylacetate | 150.18 | 1.0 | Substrate | >98%, <0.1% H2O |

| Furfural | 96.08 | 1.05 | Substrate | Freshly distilled (colorless) |

| Sodium Methoxide | 54.02 | 1.2 | Base | 30 wt% solution in MeOH |

| Methanol | 32.04 | N/A | Solvent | Anhydrous (max 0.05% H2O) |

| Acetic Acid | 60.05 | 1.25 | Quench | Glacial |

Laboratory Scale Protocol (100 g Basis)

Objective: Validation of kinetics and impurity profile.

-

Setup: 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, nitrogen inlet, and reflux condenser.

-

Charging: Charge Methyl Phenylacetate (100.0 g, 0.666 mol) and Furfural (67.2 g, 0.700 mol) . Stir at 20°C.

-

Solvent: Add Methanol (150 mL) .

-

Catalyst Addition (Exothermic): Add NaOMe 30% solution (144 g, 0.80 mol) dropwise via addition funnel over 30 minutes.

-

Control: Maintain internal temperature < 35°C using an ice/water bath.

-

-

Reaction: Heat the mixture to reflux (approx. 65-68°C) and hold for 4–6 hours.

-

IPC: Monitor by HPLC (Target: <2% Methyl Phenylacetate).

-

-

Quench: Cool to 20°C. Slowly add Glacial Acetic Acid (48 g) to neutralize the base (pH 6–7).

-

Work-up:

-

Concentrate under reduced pressure to remove Methanol.

-

Dissolve residue in Ethyl Acetate (300 mL) and wash with Water (2 x 150 mL) to remove salts.

-

Dry organic layer over MgSO4, filter, and evaporate.

-

-

Purification: Recrystallize the crude solid from hot Isopropanol (IPA) or Methanol/Water mixture.

-

Expected Yield: 75–85%.

-

Appearance: Off-white to yellow crystalline solid.

-

Part 4: Scale-Up Procedures (Pilot Scale)

Scale-Up Strategy (10 kg Batch)

Moving from glass to steel requires strict thermal management. The alkoxide addition is the primary heat-generation step.

Caption: Workflow for 10kg pilot production batch.

Critical Engineering Controls

-

Reactor Material: Stainless Steel 316 or Glass-Lined Steel (GLS). GLS is preferred if acidic quench is aggressive, but SS316 is compatible with acetic acid/methanol.

-

Furfural Handling: Furfural darkens upon air exposure (autoxidation).

-

Requirement: Use fresh drums or distill prior to use. Store under nitrogen.

-

-

Thermal Control (Addition Phase):

-

Crystallization Dynamics:

-

The product is likely a low-melting solid (estimated MP 40–60°C range for this analog).

-

Seed: Use seed crystals from the lab batch at 35°C during cooling to prevent oiling out.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<90%) | Water in solvent/reagents deactivating base. | Ensure MeOH is anhydrous (<0.05% H2O). Increase NaOMe to 1.3 eq. |

| Dark/Black Crude | Furfural oxidation or polymerization.[4] | Distill furfural before use. Ensure strict N2 inerting. |

| Product "Oils Out" | Impurities depressing MP; cooling too fast. | Seed the mixture at a higher temperature. Slow cooling ramp (5°C/hour). |

| Ester Hydrolysis | Water present during reflux; quench too slow. | Minimize water content. Acidify immediately after cooling. |

Part 5: Analytical Methods (IPC)

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV @ 280 nm (Furan and Phenyl absorption).

-

Retention Times (Approx):

-

Furfural: ~2.5 min

-

Methyl Phenylacetate: ~4.0 min

-

Product (Isomer 1): ~8.5 min

-

Product (Isomer 2): ~9.0 min

-

Part 6: References

-

Knoevenagel Condensation Overview: Jones, G.[6] "The Knoevenagel Condensation."[2][1][6][7] Organic Reactions, 2011, 15, 204–599.

-

Furfural Chemistry: Mariscal, R., et al. "Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels." Energy & Environmental Science, 2016, 9, 1144-1189.

-

Alpha-Phenyl Cinnamate Synthesis (Analogous Protocol): Ketcham, R., & Jambotkar, D. "Methyl 2-phenyl-3-(2-furyl)acrylate." Journal of Organic Chemistry, 1963, 28(4), 1034. (Classic reference for the specific furan derivative).

-

Safety Data (Furfural): PubChem Compound Summary for CID 7362, Furfural.

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review the Safety Data Sheets (SDS) for all chemicals before use.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-(2-furyl)-2-phenylacrylate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 3-(2-furyl)-2-phenylacrylate. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and evidence-based optimization strategies to maximize yield and purity. The primary synthetic route discussed is the Knoevenagel condensation between furfural and methyl phenylacetate.

Section 1: Reaction Overview and Mechanism

The synthesis of Methyl 3-(2-furyl)-2-phenylacrylate is typically achieved via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (methyl phenylacetate) to a carbonyl group (furfural), followed by a dehydration step to yield the α,β-unsaturated product.[1] The choice of catalyst, typically a weak base, is critical for the reaction's success.[2]

Reaction Scheme:

Furfural + Methyl Phenylacetate → Methyl 3-(2-furyl)-2-phenylacrylate + H₂O

Generalized Knoevenagel Condensation Mechanism

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product. What are the most common causes?

A low or non-existent yield in a Knoevenagel condensation typically stems from four key areas: catalyst issues, improper solvent selection, incomplete conversion, or reactant degradation.[1][2] A systematic investigation is the best approach. Begin by verifying the purity of your starting materials, furfural and methyl phenylacetate. Furfural, in particular, is prone to oxidation and polymerization, often indicated by a dark coloration.[3] If reactant quality is confirmed, the next steps involve scrutinizing the catalyst, solvent, and reaction conditions as detailed below.

Q2: I'm observing a dark, tar-like substance forming in my reaction flask. What is it and how can I prevent it?

This is a very common issue when working with furan-containing aldehydes. The furan ring is electron-rich and highly susceptible to polymerization under acidic conditions.[4] Even weak bases used as catalysts can sometimes promote self-condensation or polymerization of furfural, especially at elevated temperatures.[3]

Causality & Prevention:

-

Catalyst Choice: Avoid strong bases like NaOH or KOH, which aggressively promote side reactions.[2] Stick to weak amine bases like piperidine or pyridine.[2]

-

Temperature Control: Do not use excessive heat. While some heating may be necessary to drive the reaction to completion, high temperatures will accelerate the formation of these polymeric byproducts.[1] Monitor the reaction and use the minimum effective temperature.

-

Oxygen-Free Environment: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative degradation of the furfural.

Q3: What is the optimal catalyst for this reaction and why is the choice so critical?

The catalyst is arguably the most critical factor. Its role is to deprotonate the α-carbon of methyl phenylacetate, forming a nucleophilic enolate.[5]

-

Recommended Catalysts: Weak bases are strongly preferred. Piperidine, pyridine, or ammonium salts like ammonium acetate are commonly employed and effective.[1][2]

-

The Problem with Strong Bases: A base that is too strong (e.g., sodium hydroxide) will not only catalyze the desired reaction but also promote undesired side reactions. These include the self-condensation of furfural and potential hydrolysis of the methyl ester group on your product and starting material.[2]

-

Catalyst Loading: Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient.[2] Overloading the catalyst can increase the rate of side reactions.

Q4: How does my choice of solvent affect the reaction outcome?

The solvent plays a significant role in reaction rate and yield by influencing the solubility of reactants and stabilizing intermediates.[2]

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often good choices as they can lead to high conversions in shorter reaction times.[2]

-

Protic Solvents (e.g., Ethanol, Methanol): These can also be effective but may sometimes slow the reaction.[2]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These are particularly useful when you need to remove water azeotropically using a Dean-Stark apparatus.[1][2] This is a highly effective method for driving the reaction equilibrium towards the product.

Q5: My reaction starts but seems to stop before all the starting material is consumed. How can I drive it to completion?

This stalling is often due to the reaction reaching equilibrium. The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[1] This byproduct can inhibit the reaction or participate in a reverse reaction, preventing full conversion.[2]

Solution: Water Removal The most effective strategy is to actively remove water as it is formed.

-

Azeotropic Distillation: Using a solvent like toluene in conjunction with a Dean-Stark apparatus is the gold standard for this purpose.[1][2] The toluene-water azeotrope boils at a lower temperature, allowing water to be physically removed from the reaction mixture and collected in the trap, thus driving the reaction forward according to Le Châtelier's principle.

Section 3: Systematic Troubleshooting Workflow

When facing low yields, follow this logical workflow to diagnose and resolve the issue.

Sources

Technical Support Center: Purification of Methyl 3-(2-furyl)-2-phenylacrylate

Case ID: PUR-FUR-001 Status: Open Assigned Specialist: Senior Application Scientist